molecular formula C12H17BrClNO2 B3142360 Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl CAS No. 502842-45-7

Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl

Cat. No.: B3142360
CAS No.: 502842-45-7
M. Wt: 322.62 g/mol
InChI Key: KDODGCNUQXKFJU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl is a β-amino acid ester hydrochloride salt characterized by a substituted phenyl ring (4-bromo and 2-methyl groups) and an ethyl ester moiety. This compound is structurally related to pharmacologically active β-amino acids, which are frequently used as intermediates in drug synthesis due to their conformational rigidity and bioavailability . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

  • Bromination of precursor aromatic rings (e.g., as in ’s dibromo derivatives) .
  • Esterification and protection/deprotection of amino groups (e.g., tert-butyl carbamate (Boc) strategies in ) .
  • Final HCl salt formation via acid treatment, a common step for β-amino acid esters (e.g., ) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2;/h4-6,11H,3,7,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDODGCNUQXKFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Br)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl typically involves the reaction of ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH levels to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary based on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including substitution and hydrolysis.

Biology

In biological research, the compound is employed to study enzyme interactions and protein modifications. Its ability to form hydrogen bonds due to the amino group allows it to interact with biomolecules effectively.

Medicine

The compound is investigated for its potential therapeutic properties. It acts as a precursor in drug development, particularly in designing new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing novel compounds with specific functionalities.

Research indicates that Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate exhibits notable biological activities:

Anticancer Properties

Studies have shown moderate cytotoxicity against cancer cell lines. For example, derivatives containing amino groups demonstrate significant effects on human leukemia cells with IC₅₀ values as low as 0.13 µM.

Antimicrobial Activity

In vitro studies suggest effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of bromine enhances this antimicrobial efficacy.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerModerate cytotoxicity (IC₅₀ ~0.13 µM)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InteractionModulates enzyme activity through binding interactions

Cytotoxicity Study

A significant study evaluated the cytotoxic effects of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate on human leukemia cells (CEM). Results indicated a substantial reduction in cell viability at concentrations as low as 0.13 µM, highlighting its anticancer potential.

Antimicrobial Efficacy

Another investigation tested the compound against multiple bacterial strains. Results showed inhibition zones ranging from 11 mm to 14 mm, suggesting effective antibacterial properties compared to standard drugs.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular weight, lipophilicity, and reactivity:

Compound Name Substituents Molecular Weight logP<sup>*</sup> Key Features
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl 4-Bromo, 2-methyl 322.61 ~3.2 Steric hindrance from 2-methyl; bromo enhances lipophilicity
Ethyl 3-amino-3-(4-chlorophenyl)propanoate, HCl 4-Chloro 264.15 ~2.8 Lower molecular weight; chloro is less lipophilic than bromo
Ethyl 3-amino-3-(4-iodophenyl)propanoate, HCl 4-Iodo 354.61 ~3.5 Higher molecular weight; iodine’s polarizability may improve binding
Ethyl 3-amino-3-(3-nitrophenyl)propanoate, HCl 3-Nitro 284.69 ~1.9 Nitro group increases polarity, reducing membrane permeability

<sup>*</sup>logP values estimated based on substituent contributions.

Key Observations :

  • Bromo vs. Chloro/Iodo : Bromo offers a balance between lipophilicity and steric bulk compared to smaller chloro or larger iodo groups.

Stability and Reactivity

  • Bromo as a Leaving Group : The bromo substituent may facilitate nucleophilic aromatic substitution, offering synthetic versatility compared to chloro or nitro groups .
  • Steric Effects: The 2-methyl group in the target compound could hinder reactions at the phenyl ring’s ortho position, a contrast to unsubstituted analogs like Ethyl 3-amino-3-(4-chlorophenyl)propanoate, HCl .

Biological Activity

Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C12H17BrClNO2
  • Molecular Weight : 322.63 g/mol
  • Structure : The compound features an ethyl ester group, an amino group, and a brominated aromatic ring, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with biological targets, while the bromine atom may participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Research has indicated that compounds similar to Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate exhibit moderate cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives containing amino groups can enhance the cytotoxic effects against human leukemia cells, with some compounds demonstrating IC50 values as low as 0.13 µM .

Antimicrobial Activity

Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate has been investigated for its antimicrobial properties. In vitro studies suggest that the compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of bromine in the structure appears to enhance this activity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerModerate cytotoxicity (IC50 ~0.13 µM)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InteractionModulates enzyme activity through binding interactions

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate on human leukemia cells (CEM). The results indicated a significant reduction in cell viability at concentrations as low as 0.13 µM, suggesting strong anticancer potential .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains. Results showed inhibition zones ranging from 11 mm to 14 mm, indicating effective antibacterial properties compared to standard drugs .

Q & A

Q. What are the established synthetic protocols for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl, and how can reaction parameters be optimized for scale-up?

The compound is synthesized via a two-step process :

Rodionov Reaction : Reacting 4-bromo-2-methylbenzaldehyde with ethyl nitroacetate under basic conditions to form the β-nitropropanoate intermediate .

Esterification and Hydrochloride Formation : Reduction of the nitro group to an amine, followed by treatment with HCl to yield the hydrochloride salt.
Optimization :

  • Temperature Control : Maintain ≤40°C during reduction to prevent side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. For scale-up, consider recrystallization in ethanol/water .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the aromatic protons (δ 7.2–7.5 ppm for bromophenyl) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 344.05 for C12_{12}H15_{15}BrNO2_2·HCl) .
  • X-ray Crystallography : Use SHELXL (for refinement) and WinGX/ORTEP (for visualization) to resolve crystal structures, particularly for stereochemical confirmation .

Advanced Research Questions

Q. How can researchers investigate the influence of substituent positioning (e.g., bromine at para vs. ortho) on the compound’s reactivity and biological activity?

Methodology :

  • Synthesize Structural Analogs : Compare with derivatives like Ethyl 3-amino-3-(4-bromophenyl)propanoate (lacks ortho-methyl) or Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate (bromine at ortho).
  • Biological Assays : Test analogs against target enzymes (e.g., integrins) to assess IC50_{50} shifts due to steric/electronic effects.
  • Computational Modeling : Use density functional theory (DFT) to calculate substituent effects on charge distribution and binding affinity .

Q. What methodologies address challenges in crystallizing this hydrochloride salt for X-ray diffraction studies?

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., methanol/water) at 4°C to enhance lattice formation.
  • Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve anisotropic displacement parameters.
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Validate with Rint_{int} < 5% and GooF ≈ 1.0 .

Q. How should conflicting data between computational predictions and experimental results (e.g., in spectroscopic analysis) be systematically addressed?

Resolution Strategy :

Cross-Validation : Compare NMR/IR data with PubChem’s predicted spectra (e.g., InChIKey UPJAGKHUQZSQSK) .

Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted aldehyde).

Mechanistic Re-evaluation : Re-examine reaction pathways via 15^{15}N-labeled intermediates to track nitro-to-amine conversion efficiency .

Data Contradiction Analysis

Q. How can discrepancies in bioactivity data between this compound and its analogs be resolved?

  • Case Study : If this compound shows lower activity than its 4-iodo analog:
    • Hypothesis : Bromine’s electronegativity reduces target binding vs. iodine’s polarizability.
    • Testing : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}).
    • Structural Analysis : Overlay X-ray structures of both compounds bound to the target to identify steric clashes .

Methodological Resources

  • Crystallography : SHELX (v2023) for refinement .
  • Spectroscopy : HSQC NMR (Bruker Avance III 600 MHz) for lignin analog comparison .
  • Synthetic Protocols : Rodionov reaction optimization guidelines .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
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Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl

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